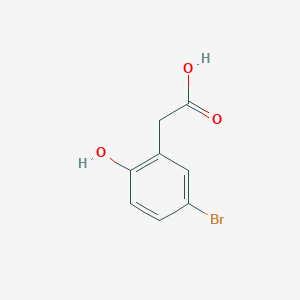
2-(5-Bromo-2-hydroxyphenyl)acetic acid
Descripción general
Descripción
“2-(5-Bromo-2-hydroxyphenyl)acetic acid” is a compound that contains a total of 19 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of “2-(5-Bromo-2-hydroxyphenyl)acetic acid” consists of 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic hydroxyl .Aplicaciones Científicas De Investigación
Plant Immunity and Hormesis
- Scientific Field: Plant Physiology
- Application Summary: The compound, also referred to as BHTC, has been identified as a synthetic elicitor that induces plant immune responses . It has been found to induce disease resistance in plants against bacterial, oomycete, and fungal pathogens .
- Methods of Application: The study used high-throughput screening to identify BHTC among 114 synthetic elicitors that activate the expression of a pathogen-responsive reporter gene in Arabidopsis .
- Results: BHTC was found to have a unique mode of action and structure. Interestingly, low doses of BHTC enhanced root growth in Arabidopsis, while high doses inhibited root growth, besides inducing defense . This is reminiscent of the hormetic response, which is characterized by low-dose stimulatory effects of a wide range of agents that are toxic or inhibitory at higher doses .
Synthesis of Bioactive Compounds
- Scientific Field: Organic Chemistry
- Application Summary: The compound can be used as a precursor in the synthesis of various bioactive compounds . These compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The specific methods of synthesis would depend on the target compound. For example, indole derivatives can be synthesized from tryptophan, which can be obtained from the degradation of “2-(5-Bromo-2-hydroxyphenyl)acetic acid” in higher plants .
- Results: The synthesized compounds have shown promising results in preliminary biological screenings .
Synthesis of Polymandelide
- Scientific Field: Organic Chemistry
- Application Summary: “2-(5-Bromo-2-hydroxyphenyl)acetic acid” can be used in the synthesis of polymandelide .
- Methods of Application: The synthesis involves a reaction with triethylamine .
- Results: The product, polymandelide, can be used in further chemical reactions .
Synthesis of 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
- Scientific Field: Organic Chemistry
- Application Summary: The compound can be used in the synthesis of 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone .
- Methods of Application: The synthesis involves a reaction of bromine in glacial acetic acid .
- Results: The product can be used in further chemical reactions .
Synthesis of α-Mercaptophenylacetic Acid
- Scientific Field: Organic Chemistry
- Application Summary: “2-(5-Bromo-2-hydroxyphenyl)acetic acid” can be used in the synthesis of α-Mercaptophenylacetic acid .
- Methods of Application: The synthesis involves a reaction with sodium hydrosulfide (NaSH·H2O) .
- Results: The product, α-Mercaptophenylacetic acid, can be used in further chemical reactions .
Synthesis of β-Lactams
- Scientific Field: Organic Chemistry
- Application Summary: “2-(5-Bromo-2-hydroxyphenyl)acetic acid” can be used in the synthesis of β-Lactams .
- Methods of Application: The synthesis involves a reaction with imines in the presence of triphenylphosphine as a mediator .
- Results: The product, β-Lactams, can be used in further chemical reactions .
Propiedades
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGHTMGJWQZJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622479 | |
| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-hydroxyphenyl)acetic acid | |
CAS RN |
38692-72-7 | |
| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



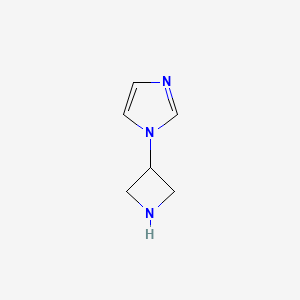

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)
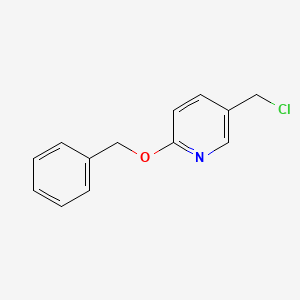
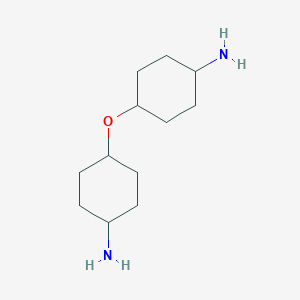
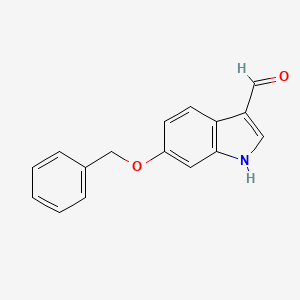
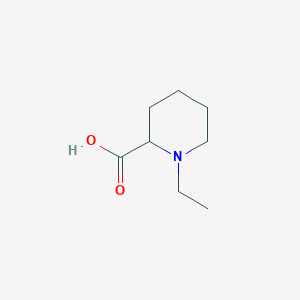
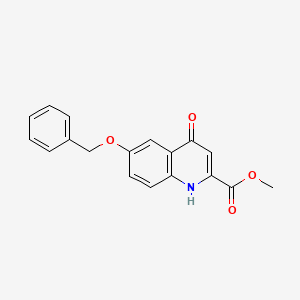
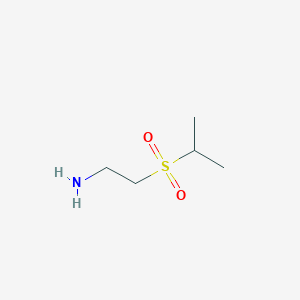
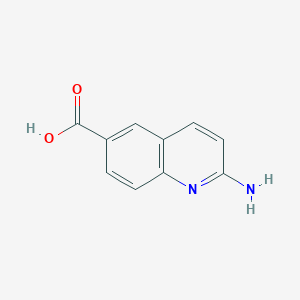
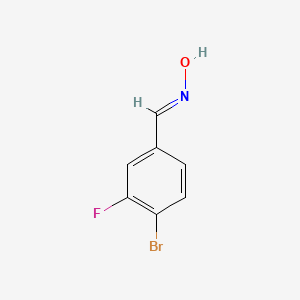
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)
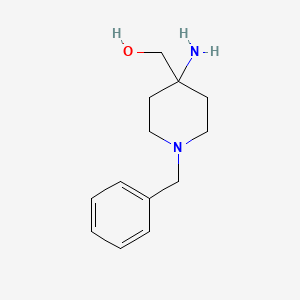
![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)